molecular formula C12H16OS B13637995 2-(Propylthio)-1-(p-tolyl)ethan-1-one

2-(Propylthio)-1-(p-tolyl)ethan-1-one

Cat. No.: B13637995
M. Wt: 208.32 g/mol
InChI Key: UCYPNAJNYPYGBW-UHFFFAOYSA-N
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Description

2-(Propylthio)-1-(p-tolyl)ethan-1-one is an organic compound that belongs to the class of thioethers It is characterized by the presence of a propylthio group attached to an ethanone backbone, with a p-tolyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylthio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with a propylthiol reagent under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the propylthiol, followed by nucleophilic substitution on the carbonyl carbon of p-tolyl ethanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propylthio)-1-(p-tolyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.

    Substitution: Various nucleophiles like amines, thiols, or halides, with bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the propylthio group.

Scientific Research Applications

2-(Propylthio)-1-(p-tolyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Propylthio)-1-(p-tolyl)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The propylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The p-tolyl group may contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(p-tolyl)ethan-1-one
  • 2-(Ethylthio)-1-(p-tolyl)ethan-1-one
  • 2-(Butylthio)-1-(p-tolyl)ethan-1-one

Uniqueness

2-(Propylthio)-1-(p-tolyl)ethan-1-one is unique due to the specific length of its propylthio chain, which can influence its chemical reactivity and biological activity. Compared to its methylthio and ethylthio analogs, the propylthio group provides a balance between lipophilicity and steric effects, potentially enhancing its interactions with molecular targets.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(4-methylphenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C12H16OS/c1-3-8-14-9-12(13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

UCYPNAJNYPYGBW-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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